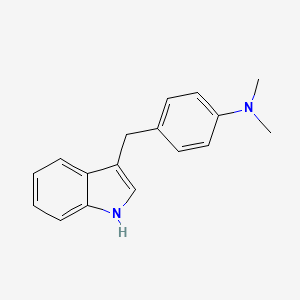
4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various conditions has attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives can be synthesized using various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using methods like molecular dynamics (MD) calculations and density functional calculations .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, one-pot, three-component Fischer indolisation–N-alkylation has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, 4-(di(1H-indol-3-yl)Methyl)phenol has a melting point of 122-124 °C, a predicted boiling point of 610.2±50.0 °C, and a predicted density of 1.321±0.06 g/cm3 .
科学的研究の応用
Synthesis and Properties
4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline, also known as gramine, is extensively used in synthesizing various substituted indoles, including agents crucial in living organisms. It is frequently employed in synthesizing L-tryptophan and its derivatives, which are significant in neuropharmacology due to their role as precursors to biologically important compounds like nicotinic acid and serotonin (Semenov & Granik, 2004).
Heterocyclic Compound Synthesis
Research shows that indoles can be added to certain compounds, leading to the formation of heterocyclic derivatives. This property is utilized in creating diverse chemical structures for potential applications in medicinal chemistry and other scientific fields (Usachev et al., 2018).
Synthesis of Indole Derivatives
A novel method was developed for synthesizing 1-methyl-1H-indole-3-carboxylates using 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline. This method is highlighted for its efficiency and simplicity, contributing to the broader range of available indole derivatives (Akbari & Faryabi, 2023).
Applications in Biological Activity Studies
Indole derivatives, including those derived from 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline, are key elements in numerous natural and synthetic compounds with significant biological activity. These derivatives are explored for their potential as biologically active compounds in various fields like pharmacology and biotechnology (Avdeenko, Konovalova, & Yakymenko, 2020).
Use in Synthesis of Leuco Dyes
The compound can be modified to react with various benzenoid and heteroaromatic compounds, leading to novel approaches in the synthesis of leuco dyes. This application is significant in the field of dyes and pigments (Katritzky, Lan, & Lam, 1991).
Role in Synthesis of Heterodiarylmethanes
A method was developed for synthesizing heterodiarylmethanes through the coupling of specific pyridines with indoles using 4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline. This synthesis process is notable for its selectivity and efficiency, contributing to advancements in organic synthesis and chemical engineering (Mondal et al., 2016).
Catalysis and Green Chemistry Applications
The compound has been used in green chemistry applications, specifically in solvent-free conditions, highlighting its role in environmentally friendly chemical processes. This use emphasizes the importance of sustainable practices in chemistry (Hekmatshoar, Mousavizadeh, & Rahnamafar, 2013).
作用機序
Safety and Hazards
Safety and hazards associated with indole derivatives can vary depending on the specific compound. For example, 4-(di(1H-indol-3-yl)Methyl)phenol has hazard statements H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
4-(1H-indol-3-ylmethyl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-19(2)15-9-7-13(8-10-15)11-14-12-18-17-6-4-3-5-16(14)17/h3-10,12,18H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVWFPKRKZWSCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

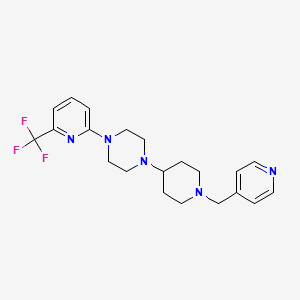
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)
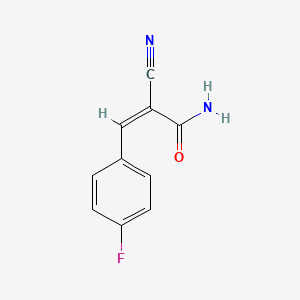
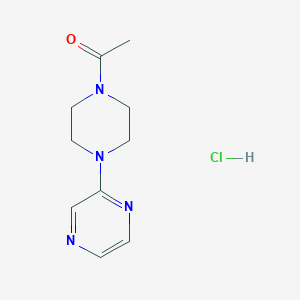
![1-(4-Bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2361712.png)
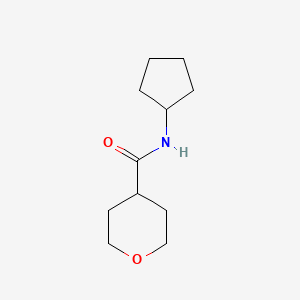
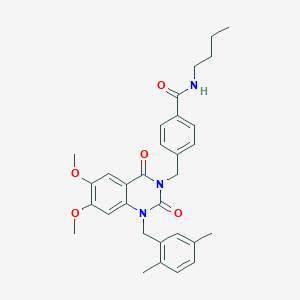
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2361717.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-chlorobenzoate](/img/structure/B2361718.png)
![1-(4-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2361719.png)

![N-[1-(4-bromophenyl)-3,3,3-trifluoropropyl]but-2-ynamide](/img/structure/B2361725.png)
![N-(3,5-difluorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2361726.png)
